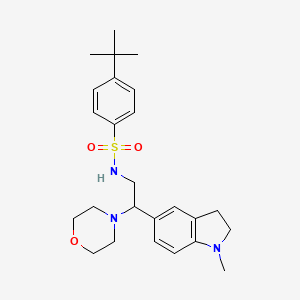![molecular formula C25H21N3O5 B2489074 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 887223-96-3](/img/no-structure.png)
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and related analogs typically involves multi-step chemical reactions, often starting with furan derivatives. One method includes the condensation of different anilines with N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates obtained from reactions involving 3-amino-6-methoxybenzofuran-2-carbonitrile precursors, showcasing the complexity and innovation in synthesizing such compounds (Loidreau et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized through techniques such as H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. These methods reveal the intricacies of the molecular arrangement and the presence of intramolecular hydrogen bonding, which could influence the compound's reactivity and stability (霍静倩 et al., 2016).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including condensation, cyclization, and alkylation, leading to diverse heterocyclic compounds. For example, reactions with alkyl dichlorides or propiolate can lead to cyclization, yielding new heterocyclic systems with thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, demonstrating the versatility of these compounds in chemical synthesis (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are determined through analytical techniques like X-ray diffraction and NMR spectroscopy, providing insights into the compound's usability for different applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for assessing the compound's utility in medicinal chemistry and material science. Studies have shown that furan-containing compounds can exhibit significant biological activities, including antimicrobial and anticancer properties, highlighting their potential in drug discovery and development (Sirakanyan et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of novel compounds, including those with benzofuro[3,2-d]pyrimidin-1(2H)-yl components, often involves complex chemical reactions designed to explore new pharmacological properties. For instance, compounds synthesized through reactions involving furan derivatives and N,N-binucleophilic reagents have been explored for their potential biological activities, demonstrating the versatility of these chemical frameworks in generating biologically active compounds (Aniskova, Grinev, & Yegorova, 2017). Additionally, the transformation of 2(3H)-furanone derivatives into oxazinone and pyrimidinone heterocycles indicates the chemical reactivity and potential of furan-based compounds in synthesizing heterocyclic compounds with varied biological activities (Hashem et al., 2017).
Biological and Pharmacological Activities
Research into the pharmacological evaluation of compounds similar to the one has revealed diverse biological activities. For example, studies have been conducted on compounds with antiangiogenic properties, demonstrating their potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis (Braud et al., 2003). Another area of interest is the synthesis of compounds with potential central nervous system (CNS) depressant activity, highlighting the broad spectrum of therapeutic applications these chemical structures may possess (Manjunath et al., 1997).
Antitumor and Antifolate Activities
Furo[2,3-d]pyrimidines have been synthesized as potential inhibitors of key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, due to their classical and nonclassical antifolate nature, have shown varying degrees of inhibitory activities against these enzymes, providing insights into their potential as antitumor agents (Gangjee et al., 1994).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones, have been evaluated for their cytotoxic activity against human cancer cell lines .
Mode of action
Without specific information, it’s difficult to determine the exact mode of action. Similar compounds have shown cytotoxic activity, suggesting they may interact with cellular targets to inhibit cell growth or induce cell death .
Biochemical pathways
Related compounds have been studied for their effects on human cancer cell lines , suggesting they may affect pathways related to cell growth and survival.
Result of action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. Related compounds have shown cytotoxic activity against human cancer cell lines , suggesting this compound may have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid followed by N-phenethylacetylation.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid", "N-phenethylacetamide", "DCC", "DMAP", "TEA", "DCM", "EtOAc", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is dissolved in DCM and cooled to 0°C. DCC and DMAP are added to the solution and stirred for 30 minutes.", "Step 2: 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid is dissolved in DCM and added dropwise to the reaction mixture. The reaction is stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is dissolved in EtOAc and washed with NaHCO3 and NaCl. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to obtain the intermediate product.", "Step 4: The intermediate product is dissolved in DCM and cooled to 0°C. N-phenethylacetamide, DCC, and TEA are added to the solution and stirred for 2 hours at room temperature.", "Step 5: The reaction mixture is filtered and the filtrate is washed with NaHCO3 and NaCl. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to obtain the crude product.", "Step 6: The crude product is purified by column chromatography using a mixture of DCM and EtOAc as the eluent to obtain the final product." ] } | |
Número CAS |
887223-96-3 |
Nombre del producto |
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |
Fórmula molecular |
C25H21N3O5 |
Peso molecular |
443.459 |
Nombre IUPAC |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H21N3O5/c29-21(26-13-12-17-7-2-1-3-8-17)16-27-22-19-10-4-5-11-20(19)33-23(22)24(30)28(25(27)31)15-18-9-6-14-32-18/h1-11,14H,12-13,15-16H2,(H,26,29) |
Clave InChI |
LXLBKHSYUBDSAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)
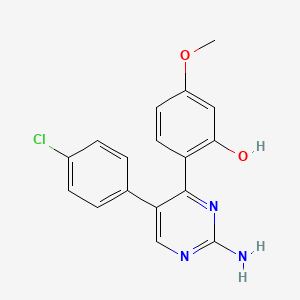


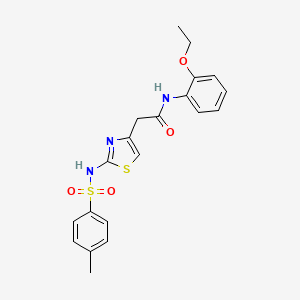
![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
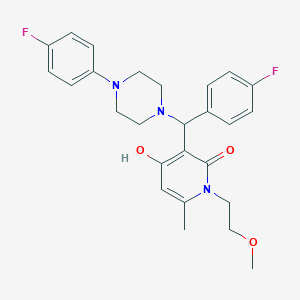
![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)
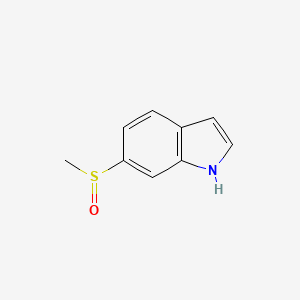
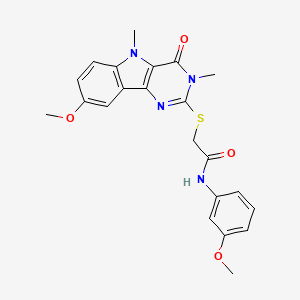
![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)
